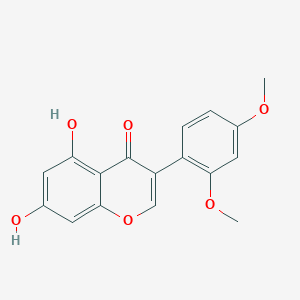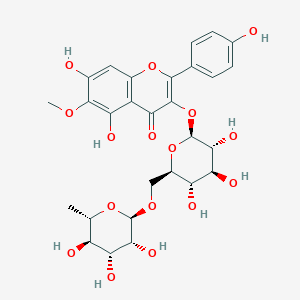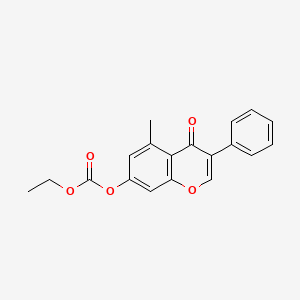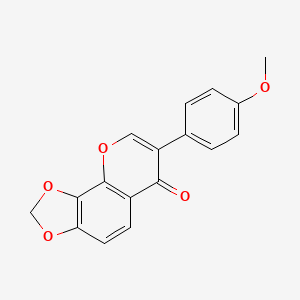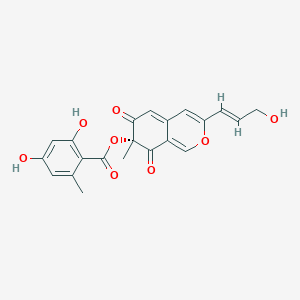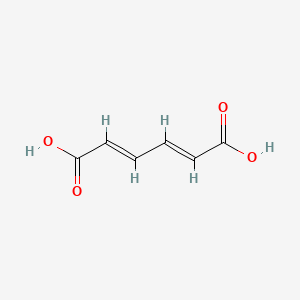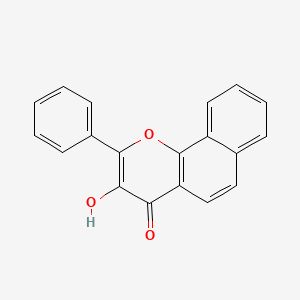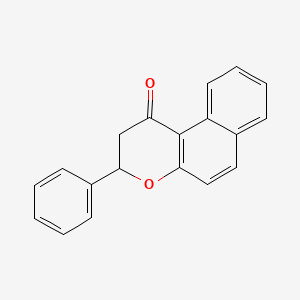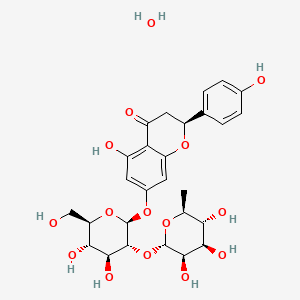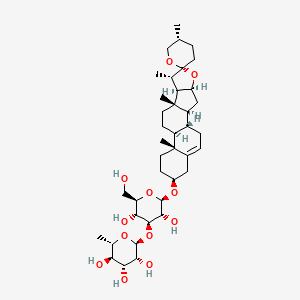
聚合草素C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple chiral centers and functional groups This compound is characterized by its intricate structure, which includes several hydroxyl groups, a spirocyclic system, and a polycyclic framework
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl groups and spirocyclic systems.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
作用机制
Target of Action
Polyphyllin C, a steroidal saponin, is known to exhibit activities against tyrosinase and antileishmanial activities . It has been found to have mild inhibitory activity against tyrosinase (IC50 = 36.87 µM) and moderate antileishmanial activity (IC50 = 1.59 µg/mL) . Tyrosinase is a key enzyme in melanin biosynthesis, involved in pigmentation, while Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis.
Pharmacokinetics
It’s known that the bioavailability of similar compounds is often low, partly due to hydrolysis by intestinal flora
Result of Action
Studies on similar compounds suggest that they can induce cell death and apoptosis in various cancer cells . They may also modulate immune responses by influencing the polarization of microglial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Polyphyllin C. For instance, the biosynthesis of polyphyllins in plants is known to be influenced by developmental cues and tissue specificity . Additionally, the compound’s action may be affected by the patient’s gut microbiota, which can metabolize the compound and potentially alter its bioavailability
生化分析
Biochemical Properties
Polyphyllin C interacts with enzymes such as tyrosinase, exhibiting inhibitory activity . It also shows moderate antileishmanial activities .
Cellular Effects
Polyphyllin C has been found to have effects on various types of cells. For instance, it has been shown to induce apoptosis in human erythrocytes . It also exhibits anti-inflammatory properties, reducing inflammation in mice to alleviate pain .
Molecular Mechanism
The molecular mechanism of Polyphyllin C involves its interaction with various biomolecules. It has been found to exhibit mild inhibitory activity against the enzyme tyrosinase . Furthermore, it has moderate antileishmanial activities .
Temporal Effects in Laboratory Settings
It has been found that Polyphyllin C exhibits anti-inflammatory and analgesic properties .
Dosage Effects in Animal Models
The effects of Polyphyllin C vary with different dosages in animal models. For instance, Polyphyllin VII has been found to alleviate neuroinflammation after cerebral ischemia–reperfusion injury in mice .
Metabolic Pathways
It has been found that Polyphyllin C exhibits mild inhibitory activity against the enzyme tyrosinase .
Transport and Distribution
It has been found that the nine compounds from Paris polyphylla, including Polyphyllin C, were mainly distributed in the liver and lungs .
Subcellular Localization
It has been found that the nine compounds from Paris polyphylla, including Polyphyllin C, were mainly distributed in the liver and lungs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic system and the introduction of hydroxyl groups. Typical synthetic routes may include:
Formation of the spirocyclic system: This could involve cyclization reactions under specific conditions, such as the use of strong acids or bases.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Techniques such as chromatography and crystallization to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
相似化合物的比较
Similar Compounds
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple chiral centers, hydroxyl groups, and a spirocyclic system
属性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)34(30(42)27(16-40)49-36)50-35-32(44)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPWEBMROBPTK-GTCMQMDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Unfortunately, the provided research article focuses on the isolation and structural elucidation of Polyphyllins C, D, E, and F from Paris polyphylla but does not delve into the specific details of each individual compound. The article primarily focuses on the use of spectroscopic techniques, including 2D NMR, to determine the structures of these novel spirostanol saponins. [] To obtain detailed information on the molecular formula, weight, and spectroscopic data specifically for Polyphyllin C, you would need to refer to additional research articles or databases dedicated to this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
